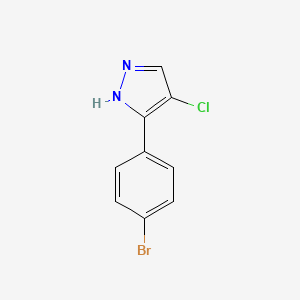

5-(4-bromophenyl)-4-chloro-1H-pyrazole

Description

Overview of Pyrazole (B372694) Core Structure and Aromaticity

Pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and three carbon atoms. chemimpex.com Its structure is classified as an azole and can be referred to as 1,2-diazole. The pyrazole ring is a planar, aromatic system. rsc.org This aromaticity arises from the delocalization of six π-electrons across the ring, which satisfies Hückel's rule (4n+2 π electrons). rsc.org All atoms in the ring are sp² hybridized, each with a p-orbital perpendicular to the ring plane, allowing for continuous overlap and electron delocalization. rsc.org

The pyrazole molecule features two distinct nitrogen atoms: one is a "pyrrole-like" nitrogen, which is acidic and has its lone pair of electrons involved in the aromatic system, while the other is a "pyridine-like" nitrogen, which is basic and has its lone pair in an sp² orbital in the plane of the ring. wisdomlib.org This unique electronic configuration contributes to its chemical properties and reactivity. wisdomlib.org

General Academic Relevance of Pyrazole Derivatives in Chemical Science

The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry due to the wide spectrum of biological activities exhibited by its derivatives. dergipark.org.trbiointerfaceresearch.com These compounds are recognized as "privileged structures," meaning they can bind to a variety of biological targets, leading to diverse pharmacological effects. mdpi.com

Research has demonstrated that pyrazole derivatives possess properties including:

Pharmaceutical Applications: They are integral to the development of therapeutic agents with anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. dergipark.org.trnih.gov

Agrochemical Applications: Pyrazole derivatives are key intermediates in the synthesis of herbicides, insecticides, and fungicides, playing a crucial role in crop protection. chemimpex.comnih.gov

Material Science: The unique electronic and structural properties of pyrazoles are utilized in creating advanced functional materials, such as dyes and organic light-emitting diodes (OLEDs). dergipark.org.trnih.gov

The versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its function for a specific application. nih.gov

Specific Research Interest in Halogenated Phenylpyrazole Scaffolds

The introduction of halogen atoms (F, Cl, Br, I) and phenyl rings onto the pyrazole core gives rise to halogenated phenylpyrazoles, a subclass of compounds with heightened research interest. Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. pharmatutor.orgnih.gov

Specifically, the presence of a 4-bromophenyl group is a common feature in many biologically active pyrazoles. This moiety is found in compounds investigated for various applications, from potential therapeutics to materials science. Similarly, chloro-substitution on the pyrazole ring is a strategy used to modulate biological activity. pharmatutor.org For instance, research into related structures like 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid has highlighted its potential as a herbicide and fungicide, as well as an intermediate for anti-inflammatory medications. chemimpex.com The combination of these halogenated groups on a phenylpyrazole scaffold is a common strategy in the design of new insecticides, with some N-phenylpyrazole derivatives acting as potent activators of insect ryanodine (B192298) receptors.

Contextualizing 5-(4-bromophenyl)-4-chloro-1H-pyrazole within Contemporary Research

While direct and extensive research on this compound is not widely documented in publicly available literature, its structure places it firmly within the sphere of active chemical investigation. The molecule combines three key features of significant academic interest: the pyrazole core, a chloro-substituent on the heterocyclic ring, and a bromophenyl group at the 5-position.

Based on the established activities of structurally similar compounds, this compound can be contextualized as a scaffold of potential interest in several research domains:

Agrochemical Discovery: The phenylpyrazole class is famous for its insecticidal properties. The specific combination of bromo- and chloro-substituents in the target molecule makes it a candidate for investigation as a potential pesticide or herbicide. chemimpex.com

Medicinal Chemistry: Halogenated phenylpyrazoles are frequently explored as intermediates or final drug candidates. Analogues have been studied as cannabinoid receptor antagonists for obesity treatment and as potential anti-inflammatory agents. chemimpex.comorganic-chemistry.org Therefore, this compound serves as a logical candidate for synthesis and screening in various drug discovery programs.

Synthetic Building Block: The reactivity of the pyrazole ring, particularly the N-H group and the carbon atoms, allows this compound to serve as a versatile intermediate for creating more complex, polysubstituted heterocyclic systems for further study.

The synthesis of such a molecule would likely follow established protocols for pyrazole formation, such as the condensation of a halogenated 1,3-dicarbonyl precursor with hydrazine (B178648), followed by regioselective chlorination of the pyrazole ring. The specific arrangement of substituents would be of key interest for structure-activity relationship (SAR) studies, where researchers compare its biological effects to those of its isomers and related analogues.

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

5-(4-bromophenyl)-4-chloro-1H-pyrazole |

InChI |

InChI=1S/C9H6BrClN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |

InChI Key |

MZFQQBJSRIWMRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Bromophenyl 4 Chloro 1h Pyrazole and Its Analogues

Cyclocondensation Reactions for Pyrazole (B372694) Ring Formation

The foundational step in synthesizing the pyrazole core of 5-(4-bromophenyl)-4-chloro-1H-pyrazole and its analogs is the cyclocondensation reaction. This class of reactions typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound, which provides the three-carbon backbone necessary to form the five-membered pyrazole ring. mdpi.comnih.gov The choice of precursors is crucial as it dictates the substitution pattern on the final pyrazole ring.

Reactions of 1,3-Diketones with Hydrazine Derivatives

The most classic and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govbeilstein-journals.org This method is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. mdpi.comnih.gov The reaction proceeds by reacting a β-diketone with a hydrazine derivative, which can potentially lead to the formation of two different regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. mdpi.comnih.gov

For the synthesis of a 5-(4-bromophenyl) substituted pyrazole, a suitable 1,3-diketone precursor would be one bearing a 4-bromophenyl group. For example, the reaction of 1-(4-bromophenyl)-1,3-butanedione with hydrazine would be a direct route to 5-(4-bromophenyl)-3-methyl-1H-pyrazole.

Recent advancements have focused on improving the efficiency and conditions of this reaction. For instance, Heller and Natarajan developed a one-pot synthesis where 1,3-diketones are generated in situ from ketones and acid chlorides and then immediately reacted with hydrazine. organic-chemistry.orgorganic-chemistry.org This approach avoids the often difficult purification of the intermediate diketone and is tolerant of various functional groups. organic-chemistry.org

| Reactant 1 (1,3-Diketone) | Reactant 2 (Hydrazine Derivative) | Product | Key Features |

|---|---|---|---|

| 1-(4-bromophenyl)-1,3-butanedione | Hydrazine | 5-(4-bromophenyl)-3-methyl-1H-pyrazole | Classic Knorr synthesis. nih.govbeilstein-journals.org |

| Ketone + Acid Chloride (in situ) | Hydrazine | Polysubstituted Pyrazoles | One-pot synthesis, avoids diketone isolation. organic-chemistry.orgorganic-chemistry.org |

α,β-Unsaturated Carbonyl Compounds as Precursors

Another significant pathway to pyrazoles involves the use of α,β-unsaturated carbonyl compounds, such as chalcones, as the three-carbon precursor. beilstein-journals.org The reaction with a hydrazine derivative typically proceeds via a Michael addition, followed by cyclization and subsequent oxidation to form the aromatic pyrazole ring. mdpi.comnih.govnih.gov Without the oxidation step, the reaction yields a pyrazoline, a dihydro-pyrazole derivative. nih.govorganic-chemistry.org

To synthesize a 5-(4-bromophenyl) pyrazole using this method, a chalcone (B49325) bearing a 4-bromophenyl group, such as 1-(4-bromophenyl)-3-aryl-2-propen-1-one, would be reacted with hydrazine. The initial product is a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov The use of tosylhydrazine can directly yield the aromatic pyrazole through elimination of the tosyl group, bypassing the need for a separate oxidation step. nih.govbeilstein-journals.org

| Precursor | Reagent | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline | Pyrazole (after oxidation) | nih.gov |

| α,β-Unsaturated Ketone | Tosylhydrazine | - | Pyrazole (direct formation) | beilstein-journals.org |

Acetylenic Ketones and Hydrazine Derivatives

The reaction of acetylenic ketones with hydrazine derivatives provides a direct route to pyrazoles without the need for an oxidation step. nih.govbeilstein-journals.org This method has been known for over a century but remains a valuable tool in pyrazole synthesis. mdpi.com A significant challenge with this approach is controlling the regioselectivity, as the reaction can often produce a mixture of two regioisomers. mdpi.comnih.gov However, in some cases, the reaction can be highly regioselective, affording a single pyrazole isomer in excellent yield. researchgate.net The synthesis of diversely substituted 1,3,5-substituted pyrazoles has been reported using this method, highlighting its utility. researchgate.net

Strategies for Introducing Halogen Substituents (Bromine and Chlorine)

To obtain the target compound, this compound, specific strategies must be employed to introduce the bromine and chlorine atoms at the correct positions. This can be achieved either by direct halogenation of a pre-formed pyrazole ring or by using precursors that already contain the required halogens.

Direct Halogenation Approaches

Direct halogenation is a common method for introducing halogen atoms onto the pyrazole ring. The C-4 position of the pyrazole ring is particularly susceptible to electrophilic substitution. researchgate.netresearchgate.net

For the synthesis of 4-chloropyrazoles, various chlorinating agents can be used. N-Chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of pyrazoles at the C-4 position, often providing excellent yields. researchgate.nettandfonline.com The reaction can be carried out in solvents like carbon tetrachloride or even water. tandfonline.com Other methods include the use of hypochloric acid or its salts, which react with pyrazoles having a hydrogen at the 4-position to yield 4-chloropyrazoles. google.com Electrochemical methods have also been developed for the chlorination of pyrazoles. researchgate.net

Similarly, bromination at the C-4 position is readily achieved using reagents like N-bromosuccinimide (NBS). researchgate.nettandfonline.com Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides has been shown to be an effective, metal-free protocol for synthesizing 4-halogenated pyrazole derivatives. beilstein-archives.org

| Target Halogen | Reagent | Position of Halogenation | Key Features | Reference |

|---|---|---|---|---|

| Chlorine | N-Chlorosuccinimide (NCS) | C-4 | Mild conditions, excellent yields. | tandfonline.com |

| Chlorine | Hypochloric acid (HOCl) | C-4 | Effective for pyrazoles with H at C-4. | google.com |

| Bromine | N-Bromosuccinimide (NBS) | C-4 | Common and efficient brominating agent. | researchgate.net |

Synthesis via Halogenated Precursors

An alternative to direct halogenation is the use of building blocks that already contain the necessary halogen atoms. This approach can offer better control over the final substitution pattern and avoid potential side reactions associated with direct halogenation.

To synthesize this compound, one could start with a precursor that incorporates the 4-chloro-pyrazole moiety. For example, a chlorinated 1,3-diketone, such as 2-chloro-1-(4-bromophenyl)-1,3-butanedione, could be synthesized and then reacted with hydrazine in a cyclocondensation reaction. This would directly yield the 4-chloro-5-(4-bromophenyl)pyrazole skeleton.

Another strategy involves the synthesis of a halogenated pyrazole which is then further modified. For instance, a pyrazole derivative could be synthesized and subsequently halogenated before the introduction of the 4-bromophenyl group, although this is often a less direct route. The synthesis of pyrazole derivatives from halogenated starting materials is a key strategy in constructing complex heterocyclic systems. researchgate.net

C-C and C-N Coupling Reactions in Pyrazole Synthesis

The construction of the pyrazole ring often involves the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While direct C-C and C-N coupling reactions to form the this compound core in a single step are not extensively documented, related coupling strategies are instrumental in synthesizing precursors and analogues. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are pivotal in introducing the 4-bromophenyl group onto a pre-existing pyrazole or a suitable precursor. Similarly, Chan-Lam and Buchwald-Hartwig amination reactions are powerful tools for the N-arylation of pyrazoles, allowing for the introduction of various aryl groups at the N1 position. mit.eduasianpubs.orgresearchgate.net

A general approach may involve the synthesis of a pyrazole core with appropriate handles for subsequent coupling reactions. For example, a pyrazole bearing a halogen at the 5-position can undergo a Suzuki-Miyaura coupling with 4-bromophenylboronic acid to form the C(5)-aryl bond.

Regioselective Synthesis of 1,4,5-Trisubstituted Pyrazoles

The regioselective synthesis of 1,4,5-trisubstituted pyrazoles, such as derivatives of this compound, is crucial to control the final substitution pattern and, consequently, the compound's properties. A common and effective method for achieving regioselectivity is the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with substituted hydrazines. The substitution pattern on both reactants dictates the regiochemical outcome.

For the synthesis of a this compound scaffold, a potential precursor could be a 1-(4-bromophenyl)-1,3-dicarbonyl compound which, upon reaction with hydrazine, would yield the 3-(4-bromophenyl)-1H-pyrazole isomer. To obtain the desired 5-aryl isomer, a different synthetic design is necessary. One strategy involves the reaction of a β-ketoester or a β-diketone with 4-bromophenylhydrazine. For example, the reaction of ethyl 2-chloroacetoacetate with 4-bromophenylhydrazine would be expected to produce a mixture of regioisomers. The control of reaction conditions, such as pH and solvent, is critical in directing the initial nucleophilic attack and subsequent cyclization to favor the desired 1,5-disubstituted pyrazole. nih.govillinois.edu

A study on the reaction of 1,3-dicarbonyl compounds with various hydrazines demonstrated that the regioselectivity can be influenced by the nature of the substituents on both reactants. For instance, the synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole and 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole has been reported, showcasing the formation of N-aryl pyrazoles. rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. lew.ro These approaches focus on the use of safer solvents, catalysts, and energy sources.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions are typically carried out by grinding the reactants together, sometimes with a solid support or catalyst. This technique can lead to higher yields, shorter reaction times, and simpler work-up procedures. The synthesis of various pyrazole derivatives has been successfully achieved under solvent-free conditions, often facilitated by microwave irradiation or mechanochemical activation using a ball mill. researchgate.netewha.ac.krcmu.edu For the synthesis of this compound, a solvent-free approach could involve the reaction of a suitable 1,3-dicarbonyl precursor with 4-bromophenylhydrazine by grinding or heating the neat reactants. A reported solvent-free synthesis of pyranopyrazoles utilized a Brønsted-acidic ionic liquid as a reusable catalyst, demonstrating the potential of these methods for complex heterocyclic synthesis. ias.ac.in

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. gsconlinepress.com These techniques can dramatically reduce reaction times, increase product yields, and enhance regioselectivity.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This localized heating can accelerate reaction rates and often leads to cleaner reactions with fewer side products. Several studies have reported the successful synthesis of pyrazole derivatives under microwave irradiation, often in solvent-free conditions or using green solvents like water or ethanol. researchgate.netdergipark.org.tr For example, the synthesis of thiazolyl-pyrazoline derivatives was significantly accelerated using microwave irradiation compared to conventional heating. researchgate.net

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. Ultrasound has been employed for the synthesis of various heterocyclic compounds, including pyrazoles, often leading to improved results compared to silent conditions. nih.gov

The application of these green techniques to the synthesis of this compound could involve the microwave or ultrasound-promoted condensation of a suitable chlorinated β-dicarbonyl compound with 4-bromophenylhydrazine.

N-Alkylation and N-Arylation Strategies for 1H-Pyrazole Ring

The functionalization of the N1 position of the pyrazole ring is a common strategy to modulate the biological activity of pyrazole-containing compounds. N-alkylation and N-arylation reactions are therefore of significant importance.

N-Alkylation of 1H-pyrazoles is typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, particularly with unsymmetrically substituted pyrazoles. Common bases include sodium hydride, potassium carbonate, and various organic bases. researchgate.net A study on the acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates has also been reported, offering an alternative to traditional methods that require strong bases. mdpi.comsemanticscholar.org For this compound, N-alkylation would introduce an alkyl group at the N1 position, for example, the synthesis of 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde demonstrates the introduction of a substituted benzyl (B1604629) group onto the pyrazole nitrogen. nih.gov

N-Arylation of pyrazoles can be accomplished through several methods, including the Ullmann condensation and modern palladium- or copper-catalyzed cross-coupling reactions. The Chan-Lam coupling, which utilizes arylboronic acids as the aryl source and a copper catalyst, is a particularly mild and versatile method for N-arylation. asianpubs.orgresearchgate.net This reaction is often tolerant of a wide range of functional groups. The N-arylation of this compound with various arylboronic acids would lead to a library of 1,5-diaryl-4-chloropyrazoles.

Isolation and Characterization of Reaction Intermediates (e.g., Pyrazolines)

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines often proceeds through a pyrazoline (dihydropyrazole) intermediate, which is subsequently oxidized to the aromatic pyrazole. In some cases, these pyrazoline intermediates can be isolated and characterized, providing valuable mechanistic insights into the reaction.

The formation of pyrazolines involves the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone, followed by an intramolecular Michael addition to the α,β-unsaturated system. The resulting pyrazoline can then be oxidized to the corresponding pyrazole using a variety of oxidizing agents or, in some cases, by air oxidation. The synthesis of thiazolyl-pyrazoline derivatives, for instance, involves the cyclization of chalcones with thiosemicarbazide (B42300) to form stable pyrazoline intermediates. researchgate.net

For the synthesis of this compound, the corresponding 5-(4-bromophenyl)-4-chloro-4,5-dihydro-1H-pyrazole could be a potential intermediate. Isolation and characterization of such an intermediate would confirm the regiochemistry of the initial cyclization step and could allow for the development of stereoselective syntheses of related chiral pyrazolines. Spectroscopic techniques such as NMR and mass spectrometry are crucial for the characterization of these intermediates. dergipark.org.tr

Chemical Reactivity and Transformations of 5 4 Bromophenyl 4 Chloro 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle and, in principle, susceptible to electrophilic aromatic substitution. In unsubstituted pyrazole, the C-4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. However, in 5-(4-bromophenyl)-4-chloro-1H-pyrazole, this position is already occupied by a chlorine atom. The chlorine atom is a deactivating substituent for electrophilic aromatic substitution, further reducing the reactivity of the C-4 position.

Consequently, electrophilic substitution on the pyrazole ring of this specific compound is challenging and less common. Any potential electrophilic attack would be directed to the less reactive C-3 position. The electronic nature of the substituents on the pyrazole ring significantly influences the feasibility and outcome of such reactions. The presence of the electron-withdrawing 4-bromophenyl group at the C-5 position further deactivates the pyrazole ring towards electrophilic attack.

Common electrophilic substitution reactions for pyrazoles include nitration and sulfonation. For instance, the nitration of pyrazole with a mixture of nitric and sulfuric acid typically yields 4-nitropyrazole. Similarly, sulfonation with fuming sulfuric acid introduces a sulfonic acid group at the C-4 position. nih.gov However, for this compound, these reactions are not expected to proceed at the C-4 position. Electrophilic attack on the bromophenyl ring is a more likely alternative, governed by the directing effects of the bromo and pyrazole substituents.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the C-4 position of the pyrazole ring is susceptible to nucleophilic substitution, a reaction pathway facilitated by the electron-deficient nature of the pyrazole ring, which is enhanced by the presence of the 5-(4-bromophenyl) substituent. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a common transformation for activated halo-heterocycles.

The reaction proceeds through a Meisenheimer-like intermediate, and its rate is significantly influenced by the nature of the nucleophile and the reaction conditions. A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of 4-substituted pyrazole derivatives.

For example, studies on related 4-halopyrazoles have demonstrated successful substitution reactions. In 4-halonitro-pyrazolecarboxylic acids, the halogen atom can be displaced by arylamines or hydroxide (B78521) ions, showcasing the viability of this reaction pathway. nih.gov Microwave-assisted conditions have also been shown to be effective, for instance, in the synthesis of 5-(N-alkyl)aminopyrazoles from 5-chloro-4-formylpyrazoles.

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Ammonia | 5-(4-bromophenyl)-4-amino-1H-pyrazole | High pressure, elevated temperature |

| Alkoxides (e.g., NaOMe) | 5-(4-bromophenyl)-4-methoxy-1H-pyrazole | Anhydrous alcohol, base |

| Thiols (e.g., PhSH) | 5-(4-bromophenyl)-4-(phenylthio)-1H-pyrazole | Base (e.g., K2CO3), polar aprotic solvent |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification of the parent molecule. The general order of reactivity for halogens in these coupling reactions is I > Br > Cl, suggesting that the C-Br bond on the phenyl ring will be significantly more reactive than the C-Cl bond on the pyrazole ring. This chemoselectivity allows for selective functionalization at the bromophenyl moiety.

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl compounds. For this compound, a Suzuki coupling would be expected to selectively occur at the bromine position.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. This reaction provides a means to introduce alkenyl groups onto the phenyl ring of the pyrazole derivative.

Other important palladium-catalyzed cross-coupling reactions that could be applied to the bromine position include the Sonogashira coupling (with a terminal alkyne), the Buchwald-Hartwig amination (with an amine), and Stille coupling (with an organotin reagent).

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |

|---|---|---|---|

| Suzuki | Ar-B(OH)2 | Pd(PPh3)4, Na2CO3 | 5-(Ar-phenyl)-4-chloro-1H-pyrazole |

| Heck | Alkene | Pd(OAc)2, PPh3, Et3N | 5-(alkenyl-phenyl)-4-chloro-1H-pyrazole |

| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Et3N | 5-(alkynyl-phenyl)-4-chloro-1H-pyrazole |

| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, BINAP, NaOtBu | 5-(R2N-phenyl)-4-chloro-1H-pyrazole |

Functional Group Interconversions on the Phenyl and Pyrazole Moieties

Beyond the direct substitutions and couplings at the halogenated positions, the functional groups on both the phenyl and pyrazole moieties of this compound can be further manipulated.

On the pyrazole ring, the N-H proton is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to achieve N-alkylation or N-arylation. This modification can significantly impact the compound's physical and biological properties. A variety of alkylating and arylating agents can be employed, often under basic conditions.

The chloro group at C-4, while susceptible to nucleophilic substitution, could potentially undergo other transformations, although these are less common. The bromine atom on the phenyl ring can be converted to other functional groups through various organic reactions. For example, it can be transformed into a lithium or magnesium reagent via metal-halogen exchange, which can then be reacted with a range of electrophiles.

Tautomerism Studies of 1H-Pyrazole Derivatives

1H-pyrazoles bearing a substituent at either the C-3 or C-5 position can exist as two annular tautomers, where the proton on the nitrogen atom can reside on either N-1 or N-2. This phenomenon is a crucial aspect of their chemistry, as the two tautomers can exhibit different physical, chemical, and biological properties.

For this compound, two principal annular tautomers can be envisioned:

This compound: In this tautomer, the proton is on the nitrogen atom adjacent to the carbon bearing the chloro group.

3-(4-bromophenyl)-4-chloro-1H-pyrazole: In this tautomer, the proton is on the nitrogen atom adjacent to the carbon bearing the bromophenyl group.

The relative stability of these tautomers is influenced by a combination of electronic and steric factors.

The position of the tautomeric equilibrium is highly dependent on the nature of the substituents on the pyrazole ring and the surrounding environment (e.g., solvent, temperature, and solid-state packing).

Substituent Effects: Electron-withdrawing groups tend to favor the tautomer where the N-H proton is on the nitrogen atom further away from the substituent. Conversely, electron-donating groups favor the tautomer with the N-H proton on the adjacent nitrogen. In the case of this compound, both the 4-chloro and the 5-(4-bromophenyl) groups are electron-withdrawing. The interplay of these two groups will determine the predominant tautomeric form. Theoretical calculations and spectroscopic studies are often employed to determine the tautomeric preference. nih.govresearchgate.net

Environmental Effects: The polarity of the solvent can significantly influence the tautomeric equilibrium. Polar, protic solvents can stabilize one tautomer over the other through hydrogen bonding. In the solid state, crystal packing forces and intermolecular interactions can lock the molecule into a single tautomeric form. The tautomeric ratio can be investigated using techniques such as NMR spectroscopy, where the chemical shifts of the ring carbons and protons are sensitive to the position of the N-H proton. nih.gov

Following a comprehensive search for scientific literature and data, it has been determined that specific, detailed experimental results for the compound This compound are not available in publicly accessible databases and publications. As a result, the creation of an article with the requested detailed research findings, data tables, and in-depth analysis for this specific molecule is not possible.

The generation of scientifically accurate content, as stipulated by the instructions, is contingent upon the availability of published research data. Without experimental ¹H NMR, ¹³C NMR, 2D NMR, X-ray crystallography, FT-IR, Raman, and HRMS data for this compound, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy and source-based reporting.

While general information exists for related pyrazole derivatives, such as 4-chloro-1H-pyrazole and various 5-aryl-1H-pyrazoles, this information cannot be accurately extrapolated to the specific structure and properties of this compound.

Therefore, the article focusing solely on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary scientific data.

Advanced Spectroscopic and Structural Elucidation of 5 4 Bromophenyl 4 Chloro 1h Pyrazole Derivatives

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within molecules containing chromophoric systems. In pyrazole (B372694) derivatives, the aromatic heterocyclic ring and its substituents constitute the primary chromophore, which absorbs ultraviolet or visible light, promoting electrons from a ground electronic state to a higher energy excited state. The absorption of energy is characteristic of the molecule's electronic structure, with the resulting spectrum providing valuable information on conjugation and the nature of the electronic transitions involved.

The electronic spectra of pyrazole compounds are primarily characterized by absorption bands arising from π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. nih.gov The π → π* transitions are typically of high intensity and occur in regions of high conjugation within the molecule, involving the pyrazole ring and any attached aromatic systems. The n → π* transitions, which involve the non-bonding lone pair electrons on the nitrogen atoms of the pyrazole ring, are generally of lower intensity. The positions and intensities of these absorption bands are highly sensitive to the nature and position of substituents on the pyrazole core and the polarity of the solvent used for analysis. sryahwapublications.com

For the parent compound, 5-(4-bromophenyl)-4-chloro-1H-pyrazole, the electronic spectrum is expected to be a composite of the transitions associated with the pyrazole ring and the 4-bromophenyl substituent. The phenyl ring is a well-known chromophore, and its conjugation with the pyrazole ring will significantly influence the energy of the π → π* transitions. The presence of the chloro and bromo substituents (auxochromes) can also modulate the absorption characteristics through inductive and resonance effects, typically causing a bathochromic (red) shift of the absorption maxima (λmax) compared to the unsubstituted parent pyrazole.

Detailed experimental studies on closely related pyrazoline derivatives provide insight into the expected spectral behavior. For instance, a combined experimental and computational study on 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (CPMPP) identified a significant absorption band in the UV-Visible region. The experimental analysis in DMSO solvent revealed an absorption maximum at 354 nm, which was in good agreement with theoretical calculations. materialsciencejournal.org This absorption is attributed to electronic transitions within the conjugated system of the molecule.

The influence of solvent polarity and the electronic nature of substituents on the absorption spectra of pyrazole derivatives have been systematically investigated. sryahwapublications.com Generally, an increase in solvent polarity leads to a red shift in the absorption maxima for many pyrazole derivatives. sryahwapublications.com Furthermore, the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl rings attached to the pyrazole core can significantly alter the electronic distribution and, consequently, the energy of the electronic transitions. Electron-withdrawing groups tend to shift the fluorescence spectra towards longer wavelengths. sryahwapublications.com

The following table summarizes the effect of different solvents on the absorption maxima (λmax) for a series of substituted pyrazoles, illustrating the impact of molecular structure and environment on electronic transitions.

| Compound | Substituent Nature | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|---|

| 3a | Electron Releasing Group | Hexane | 390 | sryahwapublications.com |

| Methanol | 397 | |||

| DMSO | 400 | |||

| 3b | Electron Releasing Group | Hexane | 392 | sryahwapublications.com |

| Methanol | 400 | |||

| DMSO | 403 | |||

| 3e | Electron Withdrawing Group | Hexane | 395 | sryahwapublications.com |

| Methanol | 402 | |||

| DMSO | 405 |

Table 1: Solvent Effects on the UV-Visible Absorption Maxima of Representative Substituted Pyrazole Derivatives. Compounds 3a and 3b contain electron-releasing groups, while compound 3e contains an electron-withdrawing group, demonstrating the sensitivity of the electronic transitions to substituent effects and solvent polarity. sryahwapublications.com

Computational and Theoretical Investigations of 5 4 Bromophenyl 4 Chloro 1h Pyrazole

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for studying the electronic structure of molecules. For pyrazole (B372694) derivatives, including 5-(4-bromophenyl)-4-chloro-1H-pyrazole, DFT calculations are used to predict a variety of molecular properties with a high degree of accuracy. These calculations are foundational for understanding the molecule's behavior and potential applications.

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For similar pyrazole structures, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been effectively used to determine optimized molecular geometries. researchgate.net

A critical aspect of understanding a molecule's chemical reactivity and kinetic stability lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower reactivity.

For a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the HOMO-LUMO analysis was performed to understand charge transfer within the molecule. nih.gov In many pyrazole derivatives, the HOMO is often located over the pyrazole ring and adjacent phenyl rings, while the LUMO is distributed over the electron-accepting groups. This distribution indicates the likely sites for electrophilic and nucleophilic attack. The transfer of charge, often an intramolecular charge transfer (ICT), occurs from the HOMO to the LUMO. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Representative Pyrazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface.

In MEP analysis, different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating favorable sites for nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For pyrazole derivatives, the MEP analysis often reveals that the most negative potential is concentrated around the nitrogen atoms of the pyrazole ring due to their high electronegativity and lone pairs of electrons. researchgate.net In a study of a similar pyrazole, the negative charge was found to cover the C=O group, while the positive region was over the rings. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.denih.gov It examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability.

Table 2: Second-Order Perturbation Analysis of Fock Matrix for a Representative Pyrazole Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N2 | π(C3-C4) | Value |

| LP(1) Br | σ(C-C) | Value |

| π(C5-C6) | π*(C7-C8) | Value |

Theoretical vibrational analysis, performed using DFT, is a powerful method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. The calculated harmonic vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, generally show good agreement with experimental data. nih.gov

For pyrazole derivatives, characteristic vibrational modes include the N-H stretching, C-H stretching of the aromatic rings, C=N and C=C stretching of the pyrazole ring, and vibrations involving the halogen substituents. nih.gov A study on 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone demonstrated the use of DFT calculations to investigate vibrational frequencies and their assignments. nih.gov This correlative approach between theoretical and experimental spectra provides a robust confirmation of the molecular structure.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Representative Pyrazole Derivative

| Assignment | Calculated Frequency | Experimental Frequency |

| N-H Stretch | Value | Value |

| Aromatic C-H Stretch | Value | Value |

| C=N Stretch (Pyrazole) | Value | Value |

| C-Cl Stretch | Value | Value |

| C-Br Stretch | Value | Value |

Note: Specific frequency values for this compound are not available and are presented here as a template.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.govresearchgate.net These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). asrjetsjournal.org

These parameters are calculated from the energies of the HOMO and LUMO as follows:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Electronegativity (χ) = (IP + EA) / 2

Chemical Potential (μ) = -(IP + EA) / 2

Global Hardness (η) = (IP - EA) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

These descriptors help in predicting the global reactivity of the molecule. For instance, a high electrophilicity index indicates a good electrophile, while a low value suggests a good nucleophile. These predictive models are valuable in understanding the chemical behavior of compounds like this compound in various chemical reactions.

Table 4: Calculated Quantum Chemical Descriptors for a Representative Pyrazole Derivative

| Descriptor | Value |

| Ionization Potential (IP) | Value |

| Electron Affinity (EA) | Value |

| Electronegativity (χ) | Value |

| Chemical Potential (μ) | Value |

| Global Hardness (η) | Value |

| Global Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Note: The values in this table are placeholders and would need to be calculated specifically for this compound.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For a molecule like this compound, which has rotatable bonds connecting the phenyl ring to the pyrazole ring, multiple conformations are possible.

Computational methods are employed to explore the potential energy surface of the molecule to identify the various stable conformers (local energy minima) and the transition states that connect them. The dihedral angles between the rings are systematically varied, and the energy of each conformation is calculated. The conformation with the lowest energy is the most stable and is expected to be the most populated at equilibrium. In a related pyrazole derivative, the pyrazole ring was found to make dihedral angles of 3.29 (9) and 74.91 (4)° with the bromophenyl and chlorophenyl rings, respectively. nih.gov This analysis is crucial for understanding the molecule's three-dimensional structure and how its shape influences its interactions with other molecules.

Theoretical Studies on Tautomeric Equilibria and Proton Transfer

The inherent structural nature of the 1H-pyrazole ring system, characterized by two adjacent nitrogen atoms, gives rise to the phenomenon of annular prototropic tautomerism. In asymmetrically substituted pyrazoles such as this compound, the mobile proton can reside on either of the two ring nitrogen atoms (N1 or N2). This results in a dynamic equilibrium between two distinct tautomeric forms: this compound and 3-(4-bromophenyl)-4-chloro-1H-pyrazole.

Theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial for elucidating the energetic landscape of this equilibrium. researchgate.net Such studies on structurally related 4-bromo-1H-pyrazoles have demonstrated that the relative stability of the tautomers is highly dependent on the nature and position of the substituents. researchgate.net For pyrazoles with a substituent at the 3(5) position, DFT calculations consistently show a preference for one tautomer over the other. researchgate.net In the case of this compound, computational models would calculate the ground-state energies of both tautomers to predict the major species present in the equilibrium. These calculations often justify the predominance of one form, which is then corroborated by experimental techniques like multinuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The process of interconversion between these tautomers occurs via proton transfer. Computational studies can model the transition state of this transfer, revealing the energy barrier and the mechanistic pathway. The transfer can be an intramolecular process or, more commonly, an intermolecular process facilitated by solvent molecules or by the formation of hydrogen-bonded dimers or oligomers in the solid state. nih.govrsc.org Computational studies have shown that solvent molecules can play a significant role in mediating intermolecular proton transfer, thereby influencing the position of the tautomeric equilibrium. nih.gov

The following table outlines the key parameters typically determined in theoretical studies of pyrazole tautomerism.

| Parameter | Computational Method | Significance |

| Relative Energy (ΔE) | DFT (e.g., B3LYP/6-311++G(d,p)) | Determines the most stable tautomer and the equilibrium constant (KT). |

| Gibbs Free Energy (ΔG) | DFT with thermal corrections | Provides a more accurate prediction of tautomer stability under specific temperature and pressure conditions. |

| Transition State Energy | DFT, QST2/QST3 searches | Defines the activation energy barrier for the proton transfer reaction, indicating the rate of interconversion. |

| Solvent Effects | Polarizable Continuum Models (PCM) | Simulates the influence of different solvents on the relative stability of tautomers and the proton transfer barrier. |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Modeling (Focus on molecular interactions, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational methodologies used to correlate the three-dimensional properties of molecules with their activities. While these are often used to predict biological activity, the core of the analysis lies in quantifying and mapping the molecular interaction fields, which is the focus here. For a molecule like this compound, these methods can delineate the specific steric and electrostatic properties that govern its potential non-covalent interactions.

A CoMFA study begins by creating a 3D representation of the molecule and placing it within a grid. A probe atom is then systematically moved to each grid point, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and the molecule are calculated. These calculated energy values form the basis of the CoMFA fields. The resulting data provides a detailed 3D map highlighting regions where specific interactions are favorable or unfavorable.

For this compound, a CoMFA model would reveal:

Steric Fields: These maps would indicate regions where bulky substituents would enhance or diminish interaction potential. For instance, the space occupied by the 4-bromophenyl group would be defined as a region of significant steric bulk.

Electrostatic Fields: These maps highlight the influence of the molecule's charge distribution. The electron-withdrawing nature of the chlorine atom at the C4 position and the nitrogen atoms in the pyrazole ring would create regions of negative electrostatic potential, indicating sites favorable for interaction with electropositive entities. Conversely, the acidic N-H proton would generate a region of positive potential.

Studies on other pyrazole derivatives have shown that both steric and electrostatic fields contribute significantly to the predictive models, with steric interactions often dominating. nih.gov The output of a CoMFA analysis is often visualized as contour maps superimposed on the molecule, providing a clear, intuitive guide to its interaction potential.

The table below conceptualizes the typical output from a CoMFA statistical analysis, focusing on the contribution of different interaction fields.

| Field Type | Contribution (%) | Interpretation for this compound |

| Steric | ~60-70% | Indicates that the size and shape, particularly of the bromophenyl group, are critical determinants of its interaction geometry. |

| Electrostatic | ~30-40% | Highlights the importance of charge distribution, such as the electronegative regions near the N atoms and Cl atom, for directing interactions. |

Molecular Dynamics Simulations (Focus on molecular interactions, not biological outcomes)

Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of this compound and its interactions with its environment over time. Unlike static modeling, MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational flexibility, solvent interactions, and the stability of intermolecular complexes. nih.gov

When studying the molecular interactions of this compound, an MD simulation could be performed on the molecule in a solvent box (e.g., water) or in complex with a hypothetical binding partner. The simulation would track the position and velocity of every atom over a set period, typically nanoseconds to microseconds.

Analysis of the resulting trajectory provides critical insights into its interaction profile:

Conformational Dynamics: The simulation would reveal the preferred rotational orientation (dihedral angle) of the 4-bromophenyl ring relative to the pyrazole core and quantify its flexibility.

Solvent Interactions: The distribution and residence time of solvent molecules around key functional groups (like the N-H group and the nitrogen lone pairs) can be analyzed to understand solvation patterns and hydrogen bonding dynamics.

Complex Stability: If simulated with a binding partner, key metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated. A stable RMSD over time suggests the complex is not undergoing major structural changes, indicating a stable interaction. nih.gov RMSF analysis highlights which parts of the molecule are most mobile during the interaction. nih.gov

The data generated from MD simulations provides a time-resolved view of the molecular interactions that are averaged in methods like QSAR or CoMFA.

| MD Analysis Metric | Information Yielded | Relevance to Molecular Interactions |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability of the molecule or a molecular complex. Low, stable RMSD indicates a stable interaction pose. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the molecule during an interaction. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule or complex over time. | Indicates conformational changes such as unfolding or collapsing of a structure during the simulation. nih.gov |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds formed between the molecule and its environment. | Quantifies specific, directional interactions with solvent or binding partners. |

Mechanistic Biological Studies Molecular Level of 5 4 Bromophenyl 4 Chloro 1h Pyrazole Derivatives

Molecular Docking and Binding Affinity Studies with Specific Biological Targets

Molecular docking simulations and binding affinity assays have been instrumental in identifying the potential biological targets of 5-(4-bromophenyl)-4-chloro-1H-pyrazole derivatives and quantifying their interactions. These studies provide a foundational understanding of the molecular recognition processes that underpin their biological activities.

Interaction with Enzymes

Derivatives of the 5-(4-bromophenyl)-1H-pyrazole scaffold have been investigated for their ability to interact with a range of enzymes, demonstrating a broad spectrum of potential inhibitory activities.

DNA Gyrase: A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been designed and evaluated as potential DNA gyrase inhibitors. nih.govnih.gov Docking simulations using the X-ray crystallographic structure of Staphylococcus aureus DNA gyrase were performed to explore the binding model of the most potent inhibitors at the enzyme's active site. nih.govnih.gov These studies are crucial in the search for new antibacterial agents, as DNA gyrase is a well-established target for such therapies. nih.govnih.gov

Acetylcholinesterase (AChE): The potential for pyrazole (B372694) derivatives to act as acetylcholinesterase inhibitors has been explored. In studies of related pyrazoline compounds, it was noted that halogen substitutions on the phenyl ring at the 5-position influenced anti-AChE activity, with 4-fluoro substitutions showing more potency than 4-chloro or 4-bromo substitutions. lbl.gov One study identified a 1-(4-bromophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline with an IC50 value of 0.107 µM against AChE. nih.gov Molecular docking studies of these compounds against the AChE active site (PDB code: 4EY7) have been conducted to understand their binding interactions. nih.gov

Cytochrome P450 (CYP450): The interaction of pyrazole-containing compounds with CYP450 enzymes is a critical area of study due to the central role of these enzymes in drug metabolism. Studies on various pyrazole derivatives have indicated the potential for inhibition of CYP450 isoforms. nih.govsigmaaldrich.com For instance, pyrazole itself has been shown to have a moderate affinity for the CYP2E1 catalytic site, and this interaction can be influenced by substitutions on the pyrazole ring. nih.gov While specific data on this compound is limited, the general class of pyrazoles is known to interact with these enzymes, suggesting a potential for drug-drug interactions. nih.govsigmaaldrich.com

Cyclooxygenase (COX) and Lipoxygenase (LOX): Derivatives of 5-(4-bromophenyl)-1H-pyrazole have been synthesized and investigated as dual inhibitors of COX-2 and 5-LOX, which are key enzymes in the inflammatory pathway. nih.govsemanticscholar.org A study on thymol–pyrazole hybrids included the synthesis of methyl 5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. nih.gov Another study on N-substituted [phenyl-pyrazolo]-oxazin-2-thiones reported on a (E)-4-[3-(4-Bromophenyl) derivative that effectively inhibits COX-1, COX-2, and LOX. semanticscholar.orgnih.gov These findings suggest that the 5-(4-bromophenyl)-pyrazole scaffold is a promising template for the development of anti-inflammatory agents with a dual-action mechanism. nih.govsemanticscholar.orgnih.gov

Phosphodiesterase (PDE): Pyrazole and its derivatives have been identified as inhibitors of phosphodiesterases (PDEs), enzymes that regulate cellular levels of cyclic nucleotides. nih.govlbl.govnih.govmdpi.com A 4-bromophenyl-dihydropyrazole dimer was identified in a phenotypic screen as a hit compound with anti-Trypanosoma cruzi activity, which is believed to be mediated through the inhibition of parasite PDEs. nih.gov Other studies have focused on designing pyrazole derivatives as selective inhibitors of specific PDE isoforms, such as PDE4, highlighting the role of the pyrazole scaffold in achieving potency and selectivity. nih.govlbl.gov

Table 1: Interaction of 5-(4-bromophenyl)-1H-pyrazole Derivatives with Various Enzymes

Enzyme Target Derivative Type Key Findings Reference DNA Gyrase N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Potent inhibition of S. aureus and B. subtilis DNA gyrase. Docking studies revealed binding modes. [1, 17] Acetylcholinesterase (AChE) 1-(4-Bromophenyl)-2-pyrazoline Exhibited significant AChE inhibition (IC50 = 0.107 µM). Docking studies performed. Cyclooxygenase (COX) / Lipoxygenase (LOX) Methyl 5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate Investigated as part of a series of dual COX-2/5-LOX inhibitors. mdpi.com Cyclooxygenase (COX) / Lipoxygenase (LOX) (E)-4-[3-(4-Bromophenyl)-...]-1-phenyl-1H-pyrazol-5(4H)-one Effectively inhibits COX-1, COX-2, and LOX. [8, 20] Phosphodiesterase (PDE) 4-bromophenyl-dihydropyrazole dimer Identified as a hit for anti-Trypanosoma cruzi activity, likely via PDE inhibition. nih.gov

Receptor Binding Mechanisms

The interaction of these pyrazole derivatives extends to cell surface receptors, most notably cannabinoid receptors, where they have been shown to act as potent antagonists.

Cannabinoid Receptors: A significant finding in this area is the characterization of SR147778, which is 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide. nih.govnih.gov This compound has been identified as a highly potent and selective antagonist for the CB1 cannabinoid receptor. nih.govnih.gov It displays nanomolar affinity for both rat brain and human recombinant CB1 receptors, with Ki values of 0.56 nM and 3.5 nM, respectively. nih.gov In contrast, it shows low affinity for the CB2 receptor (Ki = 400 nM). nih.gov Another study investigated a series of diarylpyrazolyl thiadiazoles, including a 5-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-3-yl derivative, which were identified as potent and selective CB1 receptor antagonists. nih.gov These findings underscore the potential of the this compound scaffold in modulating the endocannabinoid system.

Table 2: Binding Affinity of 5-(4-bromophenyl)-1H-pyrazole Derivatives for Cannabinoid Receptors

Compound Target Receptor Binding Affinity (Ki) Reference SR147778 Rat Brain CB1 0.56 nM nih.gov Human Recombinant CB1 3.5 nM SR147778 Rat Spleen/Human CB2 400 nM nih.gov 4'-Br-SR141716A analog Rat Brain Cannabinoid Receptor 2.04 nM (Displacing [3H]SR141716A) nih.gov

Identification of Key Active Site Residues and Binding Modes

Understanding the specific interactions between pyrazole derivatives and their biological targets is crucial for rational drug design. Molecular docking studies have provided insights into the key amino acid residues and binding modes involved.

DNA Gyrase: For the N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide inhibitors, docking simulations have been used to determine the probable binding conformation within the S. aureus DNA gyrase active site. nih.govnih.gov These models help to explain the structure-activity relationships observed, highlighting how different substituents on the pyrazole core can interact with amino acid residues to inhibit enzyme activity. nih.govnih.gov

Phosphodiesterases (PDEs): In the case of pyrazole-based PDE4 inhibitors, structural analysis has revealed that the pyrazole ring is often sandwiched in a hydrophobic clamp formed by key residues such as F372 and I336 in PDE4D. lbl.gov A conserved hydrogen bond between a glutamine residue and the pyrazole derivative is also a common feature. lbl.gov The specific substitutions on the pyrazole scaffold can form additional hydrophobic contacts, significantly increasing binding affinity. lbl.gov

Protein Kinases: While not specific to the this compound core, studies on other pyrazole-based kinase inhibitors have identified key interactions. For example, in rearranged during transfection (RET) kinase, a pyrazole derivative was found to form hydrogen bonds with the hinge region residue Ala807, which is a critical interaction for kinase inhibition. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action (Molecular Level)

While detailed kinetic studies on this compound derivatives are not extensively reported, research on related pyrazole compounds provides a framework for understanding their potential mechanisms of inhibition. For instance, a study on pyrazole-based inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) used enzyme kinetic experiments to confirm a competitive inhibition mechanism. mdpi.com Such studies are essential to determine whether a compound competes with the natural substrate for the active site, or binds to an allosteric site to exert its effect. The interpretation of kinetic data, especially in cases of product inhibition, is critical for accurately defining the mechanism of action. mdpi.comresearchgate.net

Target Engagement Studies (Molecular Probes)

Target engagement studies aim to confirm that a compound interacts with its intended target in a cellular or in vivo context. This is often achieved using molecular probes. While specific target engagement studies for this compound derivatives are not widely documented, the development of probes for related targets is an active area of research. For example, radiolabeled 3,4-diarylpyrazoline derivatives have been developed as candidate radioligands for in vivo imaging of CB1 receptors using positron emission tomography (PET). unc.edu One such derivative, (-)-3-(4-chlorophenyl)-N′-[(4-cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine, was found to have high affinity and selectivity for CB1 receptors, making it a promising tool for studying receptor distribution and occupancy. unc.edu The development of such probes is crucial for validating the molecular interactions observed in vitro and for understanding the pharmacokinetic and pharmacodynamic properties of these compounds.

Modulation of Molecular Pathways

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various downstream cellular pathways.

Cell Cycle Arrest: Several studies have shown that pyrazole derivatives can induce cell cycle arrest in cancer cells. mdpi.comnih.gov For example, certain pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS). nih.gov Another study on a 1H-pyrazole-[3,4-b]pyridine derivative demonstrated its ability to reduce cancer cell viability and induce G2/M cell cycle arrest. druglibrary.org These findings suggest that pyrazole-based compounds can interfere with the cell division machinery, a key target in cancer therapy.

Protein-Protein Interactions: The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. sigmaaldrich.comsemanticscholar.orgdergipark.org.tr Small molecules can either inhibit or stabilize these interactions, thereby affecting cellular signaling pathways. sigmaaldrich.comdergipark.org.tr While specific examples of this compound derivatives directly modulating PPIs are yet to be extensively reported, the pyrazole scaffold represents a versatile framework for the design of such modulators. nih.govrsc.org Given that PPIs are involved in a vast array of biological processes, the potential for pyrazole derivatives to target these interactions opens up new avenues for therapeutic intervention.

Structure Activity Relationship Sar Studies of 5 4 Bromophenyl 4 Chloro 1h Pyrazole Analogues

Impact of Substituents on Molecular Interactions and Binding Affinities

The 5-(4-bromophenyl) group is a crucial component for the biological activity of this class of compounds, often anchoring the molecule within a hydrophobic pocket of the target protein. SAR studies on related 3,5-diaryl pyrazoles have shown that modifications to these aryl rings are pivotal for activity. nih.gov

Key findings from research on analogous compounds indicate:

Substitution Pattern: The position and nature of substituents on the C-5 phenyl ring can drastically alter binding affinity. For instance, in a series of pyrazole-based kinase inhibitors, a nitro group on the phenyl ring was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents. nih.gov

Replacement of Phenyl Ring: In some scaffolds, the phenyl ring at position 5 is irreplaceable. Studies on certain phosphodiesterase 5 inhibitors showed that replacing the 5-phenyl ring with bulkier aromatic systems like β-naphthyl or heteroaromatic systems was detrimental to activity. nih.gov

Halogen Substitution: The presence and type of halogen on the phenyl ring can be important. In one study of pyrazole-based analogues, compounds bearing a fluorine substituent demonstrated the best cytotoxic results. rsc.org Molecular docking studies on other pyrazole (B372694) derivatives targeting the Estrogen Receptor Alpha found that analogues with 4-chloro, 4-bromo, and 4-fluoro substituents were potent. thesciencein.org This suggests that modifying the bromo group on the 5-(4-bromophenyl) moiety to other halogens or moving it to other positions could fine-tune the binding affinity.

| Modification on C-5 Phenyl Moiety | Observed Impact on Activity/Binding | Compound Class/Target | Reference |

|---|---|---|---|

| Replacement of p-methyl with H | Slight increase in activity | PDE5 Inhibitors | nih.gov |

| Replacement of phenyl with bulkier aryls (e.g., β-naphthyl) | Decrease in activity | PDE5 Inhibitors | nih.gov |

| Addition of nitro group | More optimal than H, Me, OMe, or Cl | Aurora A Kinase Inhibitors | nih.gov |

| Presence of fluorine substituent | Demonstrated best cytotoxic results | Lamellarin O Analogues | rsc.org |

| Presence of 4-chloro, 4-bromo, or 4-fluoro | Found to be potent | Estrogen Receptor Alpha Inhibitors | thesciencein.org |

The N-1 position of the pyrazole ring is a common site for derivatization to modulate the physicochemical and pharmacological properties of the molecule. The substituent at this position can influence the orientation of the entire molecule within the binding site of a biological target.

Key insights include:

Regioselectivity: N-alkylation of asymmetrically substituted pyrazoles, such as those with different groups at C-3 and C-5, can lead to a mixture of regioisomers. nih.gov Optimizing reaction conditions to achieve regioselective N-alkylation is a critical step in synthesis to ensure the desired isomer is produced as the major product. nih.gov

Nature of Substituent: The type of group attached to the N-1 nitrogen is critical. In a series of pyrazolo[3,4-c]pyrazole (B14755706) derivatives, different substituents at the N-1 position led to varied antimicrobial and cytotoxic activities. nih.gov For some kinase inhibitors, SAR studies revealed that a cyclobutyl group at the N-1 position was more optimal for activity than hydrogen, methyl, isopropyl, or phenyl groups. nih.gov

Impact on Target Selectivity: In the development of phosphodiesterase 5 (PDE5) inhibitors from a celecoxib (B62257) (a 1,5-diphenylpyrazole) scaffold, replacing the N-1 phenylsulfonamide with a phenylcarboxylic acid was a key modification that shifted activity away from COX-2 and towards PDE5. nih.gov

| N-1 Derivatization | Observed Impact on Activity/Binding | Compound Class/Target | Reference |

|---|---|---|---|

| Alkylation/Arylation | Can result in a mixture of regioisomers; substituent choice is critical for activity. | General Pyrazoles | nih.gov |

| Cyclobutyl group | More optimal than H, methyl, isopropyl, or phenyl. | CDK Inhibitors | nih.gov |

| Phenylcarboxylic acid (vs. Phenylsulfonamide) | Shifted selectivity from COX-2 to PDE5. | PDE5 Inhibitors | nih.gov |

| 1-(2-chloro-4,5-difluorophenyl) group | Led to potent insecticidal activity. | Ryanodine (B192298) Receptor Regulators | nih.gov |

The substituents at the C-4 and C-5 positions of the pyrazole ring are fundamental to the core structure and its interactions.

C-4 Position: This position in pyrazoles is highly susceptible to electrophilic substitution. nih.govchim.it Halogenation frequently occurs at C-4, and the presence of a halogen, such as the chloro group in the parent compound, can be crucial for activity. researchgate.net In some cases, a C-4 halogen serves as a synthetic handle for introducing other groups via cross-coupling reactions to further explore the SAR. rsc.orgnih.gov For example, 4-bromo-1H-pyrazoles can be functionalized through Suzuki cross-coupling to introduce new aryl groups, significantly altering the compound's biological profile. nih.govresearchgate.net The introduction of a blocking group at the C-4 position is also a key strategy to direct subsequent C-5 arylation reactions with high regioselectivity. academie-sciences.fr

C-5 Position: The C-5 position, along with C-3, is generally less reactive towards electrophiles but can be attacked by nucleophiles. nih.govchim.it The aryl group at this position is typically essential for binding. As discussed in section 7.1.1, the nature of this group profoundly impacts biological activity. Synthetic strategies have been developed for the direct C-H bond functionalization of pyrazoles to introduce aryl groups at the C-5 position, highlighting the importance of this modification. academie-sciences.fr

| Position | Modification | Significance | Reference |

|---|---|---|---|

| C-4 | Halogenation (e.g., Cl, Br) | Often crucial for biological activity; provides a handle for further functionalization via cross-coupling. | nih.govresearchgate.net |

| C-4 | Introduction of blocking groups (e.g., chloro, bromo) | Controls regioselectivity for subsequent C-5 arylation. | academie-sciences.fr |

| C-5 | Arylation | Aryl group is often essential for anchoring the molecule in the target's binding pocket. | nih.govacademie-sciences.fr |

| C-4 & C-5 | Fused ring systems | Can control regioselectivity in subsequent reactions like acylation. | iqs.edu |

Stereochemical Influence on Molecular Recognition

When a molecule is chiral, its different enantiomers can exhibit vastly different pharmacological behaviors because biological systems, such as enzyme active sites and receptors, are themselves chiral. Stereospecific recognition plays a critical role in the interaction between a chiral drug and its biological target. researchgate.net

For pyrazole derivatives, the introduction of a chiral center can lead to enantiomers with significantly different binding affinities and biological effects. A study on pyrazole-based inhibitors of the bacterial enzyme DapE provides a clear example: an α-methyl analog was synthesized as a racemic mixture, but further investigation revealed that the inhibitory potency resided almost exclusively in the (R)-enantiomer. nih.gov This demonstrates that only one enantiomer could adopt the correct three-dimensional orientation to form key interactions within the enzyme's active site.

Computational methods, such as molecular dynamics simulations, can be used to understand and predict enantioselective recognition. researchgate.net These studies can model the transient diastereomeric complexes formed between each enantiomer and a chiral environment (like a chiral stationary phase in chromatography or a protein binding site). The basis for this recognition involves a combination of interactions, including hydrogen bonds, dipole-dipole, and van der Waals forces, which are highly dependent on the 3D structure. researchgate.net

Quantitative Analysis of Structural Modifications on Target Binding

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. ijsdr.orghilarispublisher.com For pyrazole analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable for understanding how structural modifications impact target binding. mdpi.comnih.govnih.gov

These models generate 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to enhance or diminish biological activity.

CoMFA calculates steric (van der Waals) and electrostatic fields.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

A typical 3D-QSAR study on a series of pyrazole-based inhibitors involves aligning the compounds and generating CoMFA and CoMSIA models. mdpi.comnih.gov The resulting contour maps provide crucial insights for rational drug design:

Steric Contour Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where bulky groups are unfavorable (likely due to steric hindrance).

Electrostatic Contour Maps: Blue contours highlight areas where positively charged or electron-donating groups increase activity, whereas red contours indicate regions where negatively charged or electron-withdrawing groups are preferred.

Hydrophobic Contour Maps: Yellow or white contours can show regions where hydrophobic groups enhance binding, while grey or cyan contours may indicate areas where hydrophilic groups are beneficial.

For various series of pyrazole inhibitors, these studies have successfully created predictive models and guided the design of new, more potent compounds by identifying the key structural requirements for optimal interaction with the target protein. mdpi.comnih.govnih.govmdpi.com

| QSAR Method | Key Descriptors/Fields Analyzed | Application to Pyrazole Analogues | Reference |

|---|---|---|---|

| 2D-QSAR | Thermodynamic, spatial, electronic, and topological parameters. | Correlates calculated molecular properties with anti-inflammatory activity in pyrazolone (B3327878) derivatives. | hilarispublisher.com |

| CoMFA (3D-QSAR) | Steric and Electrostatic fields. | Used to study p38α MAPK inhibitors, RET kinase inhibitors, and EGFR kinase inhibitors, providing insights into structural requirements for potency. | mdpi.comnih.govnih.gov |

| CoMSIA (3D-QSAR) | Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor fields. | Generated robust models for p38α MAPK and EGFR kinase inhibitors, often showing superiority over CoMFA models. | mdpi.comnih.gov |

| Hybrid 3D-QSAR | Combines multiple datasets to create more robust models. | Applied to design potent PLK1 inhibitors by revealing requisite structural characteristics. | nih.govmdpi.com |

Exploration of 5 4 Bromophenyl 4 Chloro 1h Pyrazole in Broader Research Applications

Ligands in Coordination Chemistry and Metal Complexes

The field of coordination chemistry extensively utilizes N-heterocyclic compounds as ligands for the synthesis of metal complexes with diverse structural and functional properties. Pyrazole (B372694) and its derivatives are particularly valued for their versatile coordination capabilities. The presence of two adjacent nitrogen atoms in the pyrazole ring allows for various binding modes, including monodentate, bidentate, and bridging coordination. The specific substituents on the pyrazole ring, such as the 4-bromophenyl and chloro groups in 5-(4-bromophenyl)-4-chloro-1H-pyrazole, can significantly influence the electronic properties of the ligand and, consequently, the stability, geometry, and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal-Pyrazole Complexes

The synthesis of metal complexes involving pyrazole-based ligands typically involves the reaction of a suitable metal salt with the pyrazole ligand in an appropriate solvent. For instance, cobalt(II) complexes with 3-phenylpyrazole have been synthesized by reacting cobalt(II) chloride with the corresponding pyrazole ligand. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Common characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the pyrazole ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and C=N bonds.